Structural and Purity Differentiation for Synthetic Chemistry Workflows
The primary verifiable differentiation for this compound is its commercial availability as a high-purity reagent with a unique substitution pattern. The 5-amino group provides a site for selective derivatization not available in the simpler 1-methyl-2-(2-phenylethyl)benzimidazole analog [1]. Furthermore, it is available from vendors with a purity specification of >99%, a level of quality that minimizes the risk of side reactions or ambiguous assay results in critical synthetic or biological experiments . While direct comparative assay data is unavailable in the public domain, the combination of a unique structural handle and high purity constitutes a key procurement advantage.
| Evidence Dimension | Purity and Functional Group Availability |
|---|---|
| Target Compound Data | Purity >99%; Contains 5-amino group |
| Comparator Or Baseline | 1-methyl-2-(2-phenylethyl)benzimidazole (PubChem CID 2991946); 5-aminobenzimidazole (CAS 934-22-5) |
| Quantified Difference | Target compound uniquely combines the 2-(2-phenylethyl) motif with a 5-amino group, absent in both comparators. |
| Conditions | Vendor analytical specification (HPLC) |
Why This Matters
The unique 5-amino group enables site-specific chemical modifications (e.g., amide coupling, diazotization) for building focused compound libraries, which is impossible with the 5-H analog.
- [1] PubChem. 1-Methyl-2-(2-phenylethyl)benzimidazole. PubChem CID 2991946. Accessed 2024. View Source
